Guaisteine

Description

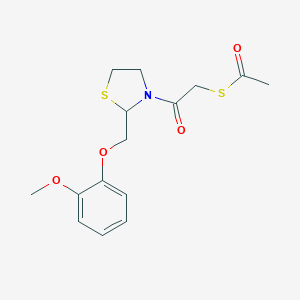

Structure

3D Structure

Properties

IUPAC Name |

S-[2-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-2-oxoethyl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4S2/c1-11(17)22-10-14(18)16-7-8-21-15(16)9-20-13-6-4-3-5-12(13)19-2/h3-6,15H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTQZUMFFDWHBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(=O)N1CCSC1COC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30869384 | |

| Record name | Guaisteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103181-72-2 | |

| Record name | Guaisteine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103181722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guaisteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUAISTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5PAQ48WOO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Guaisteine and Thiazolidine Analogs

Fundamental Principles of Thiazolidine-4-one Synthesis

The construction of the thiazolidine-4-one scaffold is most commonly achieved through condensation reactions that bring together three key building blocks: an amine, a carbonyl compound (aldehyde or ketone), and a sulfur-containing carboxylic acid, typically thioglycolic acid. researchgate.netnih.gov These components can be combined in either a one-pot, three-component reaction or a stepwise, two-step process.

The one-pot, three-component synthesis represents a highly convergent and atom-economical approach to thiazolidine-4-ones. nih.gov In this method, an amine, an aldehyde, and thioglycolic acid are reacted together in a suitable solvent. researchgate.net The reaction proceeds through the initial formation of a Schiff base (imine) from the condensation of the amine and the aldehyde. This is followed by a cyclization reaction with thioglycolic acid to form the thiazolidine-4-one ring. neliti.comsciencescholar.us

Various catalysts and reaction conditions have been employed to optimize this transformation, including the use of dehydrating agents and different solvents like toluene, benzene, or ethanol. researchgate.netnih.gov For instance, a one-pot synthesis of 1,3-thiazolidin-4-ones has been reported using Bi(SCH₂COOH)₃ as a catalyst under solvent-free conditions, with increased yields observed at temperatures up to 70°C. nih.gov

Table 1: Examples of Catalysts and Conditions for Three-Component Synthesis

| Catalyst/Reagent | Solvent | Temperature | Key Features |

| Bi(SCH₂COOH)₃ | Solvent-free | 70°C | Increased yield with temperature. nih.gov |

| nano-Ni@zeolite-Y | Ethanol | Not specified | Used for the synthesis of 3-benzimidazolyl-4-thiazolidinone analogs. nih.gov |

| CuCr₂O₄ nanoparticles | Toluene (PhMe) | Reflux | Synthesis of bis-thiazolidinones. nih.gov |

| Polyethylene glycol (PPG) | PPG | 110°C | Serves as a solvent and mediator, avoiding issues seen with PEG. nih.gov |

An alternative to the one-pot approach is a two-step procedure. This method involves the pre-synthesis and isolation of the imine intermediate from the reaction between an amine and a carbonyl compound. researchgate.net In the subsequent step, the purified imine is reacted with thioglycolic acid to induce cyclization and form the final thiazolidine-4-one product. researchgate.net

This stepwise approach can be advantageous when the one-pot reaction is complicated by side reactions or when purification of the final product is challenging. By isolating the imine, chemists can ensure the purity of the intermediate before proceeding to the more complex cyclization step. researchgate.net For example, new thiazolidine-4-one derivatives with a xanthine scaffold have been synthesized using this two-step method to achieve high yields and purity. researchgate.net

Advanced Synthetic Protocols Applied to Thiazolidine (B150603) Derivatives

To address the need for greater efficiency, higher purity, and the generation of compound libraries for drug discovery, more advanced synthetic protocols have been developed. These include the use of specific coupling reagents and the adaptation of solid-phase synthesis techniques.

Coupling reagents commonly used in peptide synthesis have been successfully applied to the synthesis of thiazolidin-4-ones. N,N'-Dicyclohexylcarbodiimide (DCC) is a powerful dehydrating agent that facilitates the intramolecular cyclization step by activating the carboxylic acid group of thioglycolic acid. researchgate.netresearchgate.net This method can lead to faster reaction times and improved yields. researchgate.net The byproduct, dicyclohexylurea, is largely insoluble in many organic solvents, which can simplify purification. peptide.com

Similarly, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is another efficient coupling reagent that has been utilized in thiazolidin-4-one synthesis. researchgate.netpeptide.com HBTU, often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), can promote the amide bond formation and subsequent cyclization with minimal side reactions and racemization. peptide.comnih.gov

Table 2: Comparison of Advanced Coupling Reagents

| Reagent | Full Name | Primary Function | Key Advantage |

| DCC | N,N'-Dicyclohexylcarbodiimide | Dehydrating agent | Accelerates cyclization, insoluble byproduct simplifies purification. researchgate.netpeptide.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Coupling reagent | Efficient, reduces racemization, especially with HOBt. peptide.comnih.gov |

| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | Water-soluble carbodiimide | Used with HOBt for coupling; water-soluble byproducts are easily removed. nih.gov |

Solid-phase synthesis offers a powerful platform for the combinatorial synthesis of thiazolidine derivatives, enabling the rapid generation of large libraries of compounds. In this approach, one of the starting materials is attached to a solid support (resin). Subsequent reactions are carried out, and excess reagents and byproducts are simply washed away after each step. researchgate.net

This technique has been applied to the synthesis of 1,4,8-triazaspiro[4.5]decan-2-ones on SynPhase lanterns, where microwave irradiation was used to accelerate the formation of the spiroimidazolidinone system compared to conventional heating. researchgate.net The final product is cleaved from the resin in the last step, providing a high-purity compound. This method is highly amenable to automation and high-throughput synthesis. researchgate.net

Chemical Transformations and Derivatization Strategies for Thiazolidine Systems

The thiazolidine ring system is amenable to a wide range of chemical transformations, allowing for the synthesis of a diverse array of derivatives. The positions most susceptible to modification are typically the N3-nitrogen, the C2-carbon, and the C5-methylene group. mdpi.com

Derivatization at the C5 position is commonly achieved through Knoevenagel condensation. mdpi.com This reaction involves the condensation of a 2,4-thiazolidinedione with an aldehyde or ketone in the presence of a base, leading to the formation of a 5-substituted benzylidene derivative. mdpi.comnih.gov

Further modifications can be made to the thiazolidine ring itself. For example, N-alkylation or N-benzylation can be performed to introduce substituents at the N3 position. mdpi.com These derivatization strategies are crucial for exploring the structure-activity relationships of thiazolidine-based compounds in medicinal chemistry. e3s-conferences.org Additionally, derivatization methods, such as reaction with ethyl chloroformate, have been developed to improve the chromatographic properties of thiazolidine-4-carboxylic acids for analytical purposes. nih.gov

Table 3: Common Derivatization Reactions of the Thiazolidine Core

| Position | Reaction Type | Reagents | Result |

| C5 | Knoevenagel Condensation | Aldehyde/Ketone, Base (e.g., piperidine) | 5-arylidene or 5-alkylidene derivatives. nih.govresearchgate.net |

| N3 | N-Alkylation/N-Benzylation | Alkyl or Benzyl Halide, Base (e.g., KOH) | N-substituted thiazolidine derivatives. mdpi.com |

| -COOH | Esterification/Amidation | Alcohol/Amine, Coupling Agent | Carboxylic acid derivatives for analytical or biological purposes. nih.govnih.gov |

Stereochemical Control in Guaisteine and Related Chiral Thiazolidine Syntheses

The spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical factor that dictates its biological activity. researchgate.netrijournals.com In the synthesis of complex molecules such as this compound and related chiral thiazolidines, controlling the formation of stereocenters is of paramount importance. uwindsor.ca The development of stereoselective synthetic methodologies allows for the production of specific stereoisomers, which can exhibit significantly different pharmacological profiles. nih.gov This section details the primary strategies employed to achieve stereochemical control in the synthesis of chiral thiazolidine derivatives.

A variety of methods have been developed to control the stereochemical outcome of reactions, including substrate-controlled, auxiliary-controlled, and catalyst-controlled syntheses. researchgate.netyoutube.com These strategies are fundamental in producing enantiomerically pure or enriched compounds, which is often a requirement for therapeutic applications. researchgate.net

One common approach to synthesizing chiral thiazolidines involves the use of enantiomerically pure starting materials, a strategy known as chiral pool synthesis. york.ac.uk For instance, the reaction of L-cysteine with aldehydes can lead to the formation of enantiopure (2R,4R)-thiazolidine-4-carboxylic acids in high yields. rsc.org In this substrate-controlled approach, the inherent chirality of the starting material directs the stereochemical outcome of the reaction.

Chiral auxiliaries are another powerful tool for inducing stereoselectivity. nih.gov These are chiral molecules that are temporarily incorporated into the substrate to direct the formation of a new stereocenter. youtube.comdu.ac.in After the desired stereoselective transformation, the auxiliary can be removed. youtube.com For example, derivatives of the well-known Evans auxiliary have been utilized in the synthesis of N-substituted thiazolidinone structures. nih.gov

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of a chiral product, represents a highly efficient method for stereochemical control. researchgate.netuwindsor.ca This approach has been applied to the synthesis of various chiral heterocycles. researchgate.net For instance, chiral-at-metal rhodium complexes have been developed for the enantioselective alkylation of aldehydes with α,β-unsaturated 2-acyl imidazoles, producing the corresponding adducts with excellent enantioselectivities. researchgate.net

The table below summarizes various stereoselective methods used in the synthesis of chiral thiazolidine analogs and related compounds, highlighting the diastereomeric or enantiomeric excess achieved.

Table 1: Examples of Stereoselective Syntheses of Chiral Thiazolidine Analogs

| Starting Materials | Method/Reagent | Product Type | Stereoselectivity (de/ee) |

| L-cysteine and various aldehydes | Substrate-controlled cyclocondensation | (2R,4R)-thiazolidine-4-carboxylic acids | Enantiopure |

| Achiral N-acyl thiazolidinethione | Chiral auxiliary (Evans-type) | Chiral N-substituted thiazolidinones | High diastereoselectivity |

| Prochiral ketones | Stereoselective reduction with NaBH4 | Chiral β-hydroxy esters with a thiazolidine core | Good diastereoselectivity (in agreement with Cram's rule) |

| Guaiazulene and α,β-unsaturated 2-acyl imidazoles | Chiral-at-metal Rh(III) complex catalysis | Chiral guaiazulene analogues | Up to >99% ee |

| (Benzyloxy)acetaldehyde, benzoic acid, p-methoxyphenyl isocyanide | Tridentate indan (pybox) Cu(II) Lewis acid complex | α-acyloxycarboxamide | Up to 99% ee |

de = diastereomeric excess; ee = enantiomeric excess

The choice of synthetic strategy depends on various factors, including the complexity of the target molecule, the availability of chiral starting materials, and the desired level of stereochemical purity. rijournals.com For many thiazolidinone derivatives, the biological activity is found to reside in only one of the optically pure forms, underscoring the importance of effective stereochemical control in their synthesis. nih.govresearchgate.net

Preclinical Pharmacological Investigations and Molecular Mechanisms of Thiazolidine Derivatives, Including Guaisteine

Exploration of Biological Activities Associated with Thiazolidine (B150603) Scaffolds in Preclinical Models

The thiazolidine ring is a versatile heterocyclic structure that serves as a cornerstone for a variety of pharmacologically active compounds. nih.govemanresearch.org Preclinical studies have consistently demonstrated the broad-spectrum biological potential of this scaffold.

General Biological Responses (e.g., Antiviral, Antibacterial, Antifungal, Anti-inflammatory)

Thiazolidine derivatives have been shown to exhibit a remarkable range of biological activities in preclinical models.

Antiviral Activity: Certain 2-aryl substituted thiazolidine-4-carboxylic acids have demonstrated better antiviral potential against Avian Influenza Virus (AIV) subtype H9N2 and Infectious Bronchitis Virus (IBV) compared to their N-acylated derivatives. nih.gov The thiazolidine-4-one moiety, in particular, has been identified as having inhibitory activity against the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. nih.gov This highlights the potential of the thiazolidine scaffold in the development of broad-spectrum antiviral agents. nih.gov

Antibacterial Activity: The thiazolidine ring is considered a privileged structure for developing new antimicrobials. nih.gov Derivatives such as thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one have shown antibacterial and antibiofilm effects against multidrug-resistant Staphylococcus aureus clinical isolates. nih.govasm.org Some synthesized compounds exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Acinetobacter baumannii, Aeromonas sobria, and Escherichia coli. emanresearch.org

Antifungal Activity: Thiazolidine-2,4-diones (TZDs) have been a focus of antifungal research. nih.gov Novel derivatives of Mycosidine, a 3,5-substituted thiazolidine-2,4-dione, have exhibited high antifungal activity, both fungistatic and fungicidal, against Candida species. nih.gov The mechanism of some of these compounds is thought to involve disruption of the fungal cell wall. nih.gov Studies have shown that thiazole derivatives can display very strong activity against clinical Candida albicans isolates. nih.gov

Anti-inflammatory Activity: Thiazolidine derivatives have demonstrated significant anti-inflammatory properties. They have been shown to attenuate carrageenan-induced thermal hyperalgesia and mechanical allodynia in mice, which are models of inflammatory pain. researchgate.net This effect is associated with the reduction of pro-inflammatory cytokines like IL-1β in the spinal cord. researchgate.net Systematic reviews and meta-analyses have confirmed the anti-inflammatory activity of thiazolidinediones, particularly their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages. tandfonline.comnih.gov Moguisteine itself has been shown to possess interesting airway anti-inflammatory properties in guinea pigs. nih.gov

Specific Preclinical Activity Profiling Relevant to Guaisteine (e.g., Antitussive Context)

This compound, also known as Moguisteine, is a non-narcotic, peripherally acting antitussive agent belonging to the thiazolidine class. nih.govwikipedia.org Its antitussive efficacy has been evaluated in various preclinical models.

In guinea pig models, Moguisteine has been shown to dose-dependently inhibit cough induced by various stimuli, including citric acid aerosol, capsaicin aerosol, and mechanical or electrical stimulation of the trachea. nih.govresearchgate.net Its potency in these models was found to be comparable to that of codeine. nih.gov Furthermore, in ovalbumin-sensitized guinea pigs, Moguisteine significantly suppressed allergic coughing, an effect that was not significantly matched by dihydrocodeine in the same model. bioworld.com

Studies in dogs also confirmed its effectiveness against cough induced by tracheal electrical stimulation. nih.govnih.gov An important finding from repeated dosing studies (12-15 days) is that Moguisteine did not induce tolerance in either guinea pigs or dogs. nih.govnih.gov

The mechanism of action of Moguisteine is distinct from opioid antitussives. It does not interact with opiate receptors and its effects are not antagonized by naloxone. nih.govnih.gov Moreover, direct administration into the cerebral ventricles had no antitussive effect, supporting its peripheral mechanism of action. nih.govresearchgate.net It is suggested that its action may be related to the activation of ATP-sensitive potassium channels or the inhibition of rapidly-adapting irritant receptors in the airways. wikipedia.orglktlabs.com

Beyond its antitussive effects, Moguisteine has demonstrated anti-inflammatory activities in the airways of guinea pigs. It was shown to reduce tobacco smoke-induced bronchial hyperreactivity, abolish eosinophil recruitment, prevent epithelial sloughing, and reduce airway microvascular leakage. nih.gov

| Cough Induction Method | Moguisteine ED₅₀ (mg/kg, p.o.) | Codeine ED₅₀ (mg/kg, p.o.) |

|---|---|---|

| Citric Acid Aerosol (7.5%) | 25.2 | 29.2 |

| Capsaicin Aerosol (30 µM) | 19.3 | 15.2 |

| Mechanical Stimulation | 22.9 | 26.4 |

| Tracheal Electrical Stimulation | 12.5 | 13.9 |

Pharmacokinetic and Drug Metabolism Studies in Preclinical Models

Preclinical ADME (Absorption, Distribution, Metabolism, Excretion) Investigations

Pharmacokinetic studies, primarily conducted in healthy human subjects, have focused on M1, the main active metabolite of Moguisteine. nih.gov

Following oral administration of Moguisteine, the active metabolite M1 is rapidly detected in plasma, with the time to achieve peak concentration (Tmax) being between 0.5 to 1.0 hours after a single dose. patsnap.com The elimination half-life (t1/2) for M1 was observed to be between 0.91 and 1.54 hours in single-dosing regimens. patsnap.com

Pharmacokinetic analysis revealed that while the area under the curve (AUC) increased roughly in proportion to the dose, the maximum concentration (Cmax) increased more gradually, indicating dose linearity but not proportionality for single doses ranging from 100-400 mg. patsnap.com Importantly, multiple-dose studies showed that M1 did not accumulate, with a steady-state concentration reached by day 3 and a mean accumulation ratio of 0.87. patsnap.com

| Parameter | Single Dosing | Multiple Dosing |

|---|---|---|

| Time to Peak Concentration (Tmax) | 0.5 - 1.0 h | 1.5 h |

| Elimination Half-life (t₁/₂) | 0.91 - 1.54 h | 1.57 h |

| Accumulation Ratio (Mean) | N/A | 0.87 |

The assessment of metabolic stability is a critical step in early drug discovery to predict a compound's fate in the body and its potential pharmacokinetic characteristics. researchgate.net Standard in vitro systems used for this purpose include liver microsomes, hepatocytes, and S9 fractions. researchgate.net These systems contain various drug-metabolizing enzymes and allow for the determination of a compound's intrinsic clearance. researchgate.net

Specific in vitro metabolic stability data for this compound using systems such as rat-liver microsomes or hepatocytes were not detailed in the reviewed literature. However, the rapid appearance of its active metabolite, M1, in human plasma suggests that this compound undergoes significant first-pass metabolism. nih.govpatsnap.com

Metabolite profiling is essential for understanding a drug's biotransformation, identifying active or potentially toxic metabolites, and elucidating pathways of elimination.

For Moguisteine, a key finding from human pharmacokinetic studies is the identification of a primary active metabolite, referred to as M1. nih.gov A sensitive and reproducible liquid chromatography-mass spectrometry (LC-ESI-MS) method was developed to quantify M1 in human plasma and urine. nih.gov This indicates that M1 is a significant product of Moguisteine's metabolism and is excreted renally. The specific chemical structure of M1 and other potential minor metabolites were not detailed in the provided search results.

Enzyme Characterization (e.g., CYP, UGT Family Involvement)

The metabolism of thiazolidine derivatives is primarily hepatic and involves Phase I and Phase II enzymatic reactions. The Cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the Phase I metabolism of these compounds.

In vitro studies using human liver microsomes and recombinant CYP isoforms have identified specific enzymes responsible for the biotransformation of leading thiazolidine derivatives. For instance, Pioglitazone (B448) is extensively metabolized through hydroxylation and oxidation. drugbank.com The principal CYP isoenzymes involved in its metabolism are CYP2C8 and, to a lesser degree, CYP3A4 . drugbank.comnih.govnih.govnih.govresearchgate.net CYP2C9 is not significantly involved in the elimination of pioglitazone. nih.govresearchgate.net

Similarly, Rosiglitazone (B1679542) is metabolized in the liver, primarily by CYP2C8 and CYP2C9 . nih.govovid.com The metabolites of these drugs can then undergo Phase II conjugation reactions. Metabolites of pioglitazone are partly converted to glucuronide or sulfate conjugates, indicating the involvement of UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) enzymes in their clearance pathway. drugbank.com

Table 1: Primary CYP Enzymes Involved in the Metabolism of Thiazolidine Derivatives

| Compound | Primary Metabolizing Enzymes |

|---|---|

| Pioglitazone | CYP2C8, CYP3A4 drugbank.comnih.govnih.gov |

| Rosiglitazone | CYP2C8, CYP2C9 nih.govovid.com |

Drug-Drug Interaction Studies (DDI)

Given their reliance on CYP enzymes for clearance, thiazolidine derivatives are susceptible to pharmacokinetic drug-drug interactions (DDIs) when co-administered with inhibitors or inducers of these enzymes. nih.gov

Studies in healthy volunteers have demonstrated clinically relevant interactions. Co-administration of gemfibrozil , a potent inhibitor of CYP2C8, significantly increases the plasma concentrations of both rosiglitazone and pioglitazone. nih.gov This interaction can lead to a substantial increase in the area under the plasma concentration-time curve (AUC), elevating the risk of adverse effects. nih.gov Conversely, co-administration with rifampicin , a strong inducer of CYP enzymes including CYP3A4 and CYP2C8, results in a significant decrease in the AUC of both drugs, which may reduce their efficacy. nih.govovid.com

For example, gemfibrozil has been shown to increase the AUC of rosiglitazone by 130% and that of pioglitazone by over 220%. nih.gov Rifampicin has been found to decrease the AUC of both drugs by more than 50%. nih.govovid.com These findings underscore the importance of considering potential DDIs when these agents are used in combination with other medications.

Table 2: Effect of Co-administered Drugs on the Pharmacokinetics of Thiazolidine Derivatives

| Thiazolidinedione | Interacting Drug | Mechanism | Effect on AUC |

|---|---|---|---|

| Pioglitazone | Gemfibrozil | CYP2C8 Inhibition | ▲ ~220-240% nih.gov |

| Pioglitazone | Rifampicin | CYP Induction | ▼ ~54% nih.gov |

| Rosiglitazone | Gemfibrozil | CYP2C8 Inhibition | ▲ ~130% nih.gov |

| Rosiglitazone | Rifampicin | CYP Induction | ▼ ~54-65% nih.gov |

In Vivo Pharmacokinetic Studies in Animal Models

Rodent Models (e.g., Rats, Mice) for Pharmacokinetic Evaluation

Rats are commonly used rodent models to evaluate the pharmacokinetic properties of new chemical entities, including thiazolidine derivatives. Studies in rats help determine key parameters such as absorption, distribution, metabolism, and excretion.

In one study, the pharmacokinetic parameters of pioglitazone were evaluated in rats. Following oral administration, the drug is absorbed and reaches a maximum plasma concentration (Cmax). The compound exhibits a specific clearance rate (CL), volume of distribution (Vd), and elimination half-life (t½). For instance, co-administration of ritonavir, a CYP3A4 inhibitor, was shown to significantly alter the pharmacokinetics of pioglitazone in rats, increasing its Cmax, AUC, and elimination half-life while reducing its clearance. researchgate.net This highlights the utility of rodent models in predicting potential drug interactions.

Table 3: Representative Pharmacokinetic Parameters of Pioglitazone in Rats

| Parameter | Value (Mean ± SD) | Unit |

|---|---|---|

| Cmax | 16.78 ± 1.08 | µg/mL |

| AUC | 163.5 ± 14.82 | µg/mL*hr |

| Elimination Half-life (t½) | 6.194 ± 0.81 | hr |

| Clearance (CL) | 12.20 ± 0.625 | L/hr |

Note: These parameters reflect pioglitazone pharmacokinetics in rats when co-administered with a CYP3A4 inhibitor. researchgate.net

Non-Rodent Animal Models for Pharmacokinetic Characterization

To better understand the pharmacokinetic profile before human studies, non-rodent models are often employed. Sheep have been used to characterize the pharmacokinetics of pioglitazone. A study involving male Naeini sheep determined the bioavailability and other key parameters following both intravenous (IV) and oral administration. tandfonline.comresearchgate.net

After a single IV dose, the data were best described by a two-compartment model. tandfonline.com Following oral administration, the drug was well-absorbed, with an absolute bioavailability of approximately 62%. tandfonline.comresearchgate.net The study provided detailed parameters, including elimination half-life, volume of distribution, and clearance, which are crucial for interspecies scaling.

Table 4: Pharmacokinetic Parameters of Pioglitazone in Sheep (10 mg/kg dose)

| Parameter | Intravenous (IV) Administration | Oral Administration | Unit |

|---|---|---|---|

| Elimination Half-life (t½) | 4.04 ± 0.88 | 4.42 ± 0.21 | h |

| Volume of Distribution (Vss) | 0.30 ± 0.06 | - | L/kg |

| Elimination Rate Constant (kel) | 0.47 ± 0.09 | 0.16 ± 0.01 | h⁻¹ |

| Cmax | - | 10.2 ± 1.3 | µg/mL |

| Tmax | - | 6.4 ± 0.3 | h |

| Bioavailability (F) | - | ~62 | % |

Data sourced from studies in male Naeini sheep. tandfonline.comresearchgate.net

Physiologically Based Pharmacokinetic (PBPK) Modeling and In Vitro–In Vivo Extrapolation (IVIVE)

Physiologically based pharmacokinetic (PBPK) modeling is a computational tool used to predict the absorption, distribution, metabolism, and excretion of drugs in various species, including humans. nih.govoatext.com This approach integrates in vitro data, such as enzyme kinetics, with in vivo physiological and anatomical parameters to simulate drug concentration-time profiles. oatext.com

For thiazolidine derivatives, PBPK models are valuable for several applications. They can be used to perform in vitro-in vivo extrapolation (IVIVE), translating data from cell-based assays into predictions of in vivo clearance and drug interaction potential. oatext.com PBPK modeling is particularly useful for assessing the impact of intrinsic factors (e.g., organ impairment, genetic polymorphisms) and extrinsic factors (e.g., DDIs) on drug pharmacokinetics. nih.gov For instance, PBPK models have been developed to understand how diabetes mellitus modifies the activity of CYP enzymes and to predict the disposition of antidiabetic drugs in this specific patient population, potentially guiding dose adjustments. nih.govoatext.com

Advanced Analytical Methodologies for the Characterization and Quantification of Guaisteine

Instrumental Analytical Techniques for Guaisteine Research

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a cornerstone technique for the quantitative analysis of Guaifenesin. appconnect.in Method development focuses on optimizing separation efficiency, reducing analysis time, and minimizing solvent consumption. appconnect.inijpbs.com

The development of a stability-indicating HPLC method is essential to separate the intact drug from any potential degradation products that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, or light. nih.govopenaccessjournals.com The process involves a systematic selection of chromatographic conditions. openaccessjournals.com Key parameters that are optimized during method development include the column, mobile phase composition, flow rate, and detector wavelength. For Guaifenesin, C18 columns are commonly utilized due to their versatility in separating compounds of moderate polarity. appconnect.innih.govwindows.net

Mobile phases typically consist of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. appconnect.inijpbs.comwindows.net The ratio of these components can be delivered in an isocratic (constant composition) or gradient (varied composition) manner to achieve the desired separation. openaccessjournals.comwindows.net UV detection is frequently employed for quantification, with wavelengths around 228-273 nm often selected for optimal response for Guaifenesin. appconnect.inijpbs.comwindows.net The goal is to achieve a sharp, symmetrical peak for Guaifenesin with a suitable retention time, well-resolved from other components in the sample matrix. demarcheiso17025.com

Below are examples of developed RP-HPLC methods for the quantification of Guaifenesin.

Table 1: Examples of Developed RP-HPLC Methods for Guaifenesin Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | Cosmosil C18 (100 × 2.1 mm, 5 µm) appconnect.in | Waters Acquity HSS T-3 C18 (100 × 2.1 mm, 5µm) ijpbs.com | Waters Symmetry C18 (150 mm × 4.6 mm, 5 µm) nih.govwindows.net |

| Mobile Phase | Phosphate buffer:Acetonitrile (60:40 v/v) appconnect.in | Potassium di-hydrogen phosphate:Methanol (60:40 v/v) ijpbs.com | Gradient of A: 0.02 M KH2PO4 (pH 3.2):Methanol (90:10 v/v) and B: 0.02 M KH2PO4 (pH 3.2):Methanol (10:90 v/v) nih.govwindows.net |

| Flow Rate | 1.0 mL/min appconnect.in | 0.8 mL/min ijpbs.com | 0.8 mL/min nih.govwindows.net |

| Detection (UV) | 232 nm appconnect.in | 228 nm ijpbs.com | 273 nm windows.net |

| Retention Time | 2.783 min appconnect.in | 2.433 min ijpbs.com | Not specified |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and semi-volatile compounds. teledynelabs.comlibretexts.org In the pharmaceutical industry, GC is extensively applied for quality control, such as detecting and quantifying residual solvents and identifying potential volatile impurities in drug substances. teledynelabs.comopenaccessjournals.com

The basic principle of GC involves the partitioning of analytes between a gaseous mobile phase and a stationary phase within a column. teledynelabs.comopenaccessjournals.com A sample is vaporized and carried by an inert gas through the column, where components separate based on their physical and chemical properties, such as boiling point and polarity. teledynelabs.com Common detectors used in conjunction with GC include the Flame Ionization Detector (FID), which is highly sensitive to organic compounds, and the Thermal Conductivity Detector (TCD). libretexts.org

For a compound like Guaifenesin, GC applications could include:

Impurity Profiling: Detecting and quantifying volatile impurities that may arise from the synthesis process or degradation. openaccessjournals.com

Residual Solvent Analysis: Ensuring that levels of organic volatile impurities from the manufacturing process are within pharmaceutically acceptable limits.

Stability Studies: Monitoring the formation of any volatile degradation products over time under various environmental conditions. openaccessjournals.com

Coupling GC with Mass Spectrometry (GC-MS) provides an even more powerful tool, offering enhanced compound identification through mass spectral data in addition to chromatographic separation. teledynelabs.com

Spectroscopic and Diffraction Techniques (e.g., XRPD)

X-ray Powder Diffraction (XRPD) is a rapid, non-destructive analytical technique used to characterize the solid-state properties of crystalline materials. carleton.edupmda.go.jp It is fundamental in pharmaceutical development for identifying the crystal structure of a drug substance, which can influence properties like solubility, stability, and bioavailability.

The technique works by irradiating a powdered sample with X-rays and measuring the scattered intensity of the emergent X-rays at different angles. elsevierpure.com The resulting diffraction pattern is a unique fingerprint of the crystalline solid's atomic arrangement. mdpi.com From an XRPD pattern, several key pieces of information can be derived:

Phase Identification: Identifying the specific crystalline form (polymorph) of Guaifenesin by comparing its diffraction pattern to reference patterns. carleton.edupmda.go.jp

Crystallinity Assessment: Distinguishing between crystalline and amorphous material and estimating the degree of crystallinity in a sample. pmda.go.jpmdpi.com

Unit Cell Dimensions: The angular positions of the diffraction peaks can be used to determine the size and geometry of the unit cell of the crystal lattice. carleton.edu

Purity Analysis: Detecting the presence of any crystalline impurities or different polymorphic forms within the bulk material. pmda.go.jp

XRPD is a critical tool for ensuring the consistency of the solid form of Guaifenesin throughout the manufacturing process and during stability studies. pmda.go.jp

Mass Spectrometry (MS) in Guaifenesin Analysis (e.g., UPLC-HR/MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of an analyte. When coupled with a separation technique like liquid chromatography, it becomes a highly specific and sensitive tool. nih.gov

Ultra-Performance Liquid Chromatography (UPLC), which uses columns with sub-2 µm packing materials, offers significant advantages over traditional HPLC, including increased speed, resolution, and sensitivity. waters.com When a UPLC system is coupled with a High-Resolution Mass Spectrometer (HRMS), such as an Orbitrap or Time-of-Flight (TOF) analyzer, it creates a powerful platform (UPLC-HR/MS) for both qualitative and quantitative analysis. microtrace.comnih.gov

Key applications of UPLC-HR/MS in the analysis of Guaifenesin include:

Accurate Mass Measurement: HRMS provides extremely precise mass information (sub-1 part-per-million mass accuracy), which allows for the confident determination of the elemental composition of Guaifenesin and its metabolites or degradation products. microtrace.com

Structural Elucidation: Tandem mass spectrometry (MS/MS) experiments can be performed, where ions of a specific mass-to-charge ratio are fragmented to produce a characteristic pattern that helps in elucidating the chemical structure. researchgate.net

High-Sensitivity Quantification: The combination of efficient UPLC separation and selective MS detection enables the quantification of Guaifenesin at very low concentrations, which is particularly useful in complex matrices. waters.commeasurlabs.com

Impurity Identification: This technique is exceptionally effective for detecting and identifying unknown impurities and degradation products during forced degradation studies and stability testing. nih.gov

Analytical Method Validation Principles for Reliability and Reproducibility

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. slideshare.netasean.org It is a regulatory requirement that ensures the reliability and reproducibility of analytical data. openaccessjournals.comfda.gov Validation is performed according to guidelines from regulatory bodies, such as the International Council for Harmonisation (ICH). appconnect.inslideshare.net The key validation characteristics ensure that a method is "fit-for-purpose". elementlabsolutions.com

The primary parameters evaluated during the validation of an analytical method for Guaifenesin include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. slideshare.netelementlabsolutions.com For a stability-indicating method, this involves demonstrating that the Guaifenesin peak is well-resolved from peaks of degradation products. nih.gov

Linearity: This demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range. slideshare.net It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis on the data. appconnect.inijpbs.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. asean.org

Accuracy: The closeness of the test results obtained by the method to the true value. elementlabsolutions.com It is often assessed using recovery studies, where a known amount of pure Guaifenesin is added to a sample matrix and the percentage recovered is calculated. appconnect.inijpbs.com

Precision: This expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. elementlabsolutions.com It is evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval.

Intermediate Precision: Within-laboratory variations (e.g., different days, analysts, or equipment).

Reproducibility: Precision between different laboratories.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. asean.org Examples of variations include changes in mobile phase pH, column temperature, or flow rate. windows.netasean.org

A thoroughly validated analytical method for Guaifenesin ensures that every measurement performed during routine analysis is reliable, reproducible, and accurate. demarcheiso17025.com

Intellectual Property Landscape and Strategic R&d Insights in Guaisteine and Thiazolidine Research

Overview of Patent Landscape Analysis Methodologies

A patent landscape analysis is a comprehensive study of the patent data related to a specific technology or field of innovation. This process provides valuable insights into research and development trends, the competitive landscape, and opportunities for innovation. The methodology for conducting such an analysis is systematic and involves several key stages.

Defining Scope and Identifying Relevant Keywords

The foundational step in any patent landscape analysis is to clearly define the scope of the investigation. This involves specifying the technology of interest, in this case, the chemical compound "Guaisteine" and the broader category of "thiazolidine scaffolds." Once the scope is established, a comprehensive list of relevant keywords, synonyms, and classification codes is developed. For this analysis, keywords would include "this compound," "Guaisteina," its CAS number "88578-12-3," "thiazolidine," "thiazolidinedione," and relevant International Patent Classification (IPC) or Cooperative Patent Classification (CPC) codes associated with heterocyclic compounds and their therapeutic applications.

Data Retrieval, Filtering, and Categorization of Patent Filings

Following the identification of keywords and classification codes, a thorough search is conducted across various patent databases, such as those of the World Intellectual Property Organization (WIPO), the United States Patent and Trademark Office (USPTO), and the European Patent Office (EPO). The retrieved patent documents are then subjected to a rigorous filtering process to eliminate irrelevant results. This involves reviewing titles, abstracts, and claims to ensure that the patents fall within the defined scope.

After filtering, the relevant patents are categorized based on various criteria to facilitate analysis. This categorization can include the patent's legal status (active, expired, abandoned), the technology or application described, the assignee (the patent owner), the inventors, and the priority date and jurisdiction of the filing. This structured approach allows for the identification of patterns and trends within the patent data.

Trends in Patenting Activity Related to this compound and Thiazolidine (B150603) Scaffolds

A detailed search for patents specifically claiming the compound this compound has yielded no significant results, indicating a lack of active or recent patenting activity for this particular molecule. However, an analysis of the broader thiazolidine scaffold provides valuable insights into the patenting trends within this chemical space.

Temporal Evolution of Patent Applications

The patenting activity for thiazolidine derivatives has seen significant evolution over the past few decades. Initial interest in these compounds, particularly thiazolidinediones, surged with the discovery of their therapeutic potential, leading to a peak in patent applications in the late 1990s and early 2000s. While the rate of new patent filings for some of the first-generation thiazolidinediones has declined as they have come off patent, research into novel derivatives and new therapeutic applications continues to drive patenting activity, albeit at a more moderate pace.

Geographical Distribution of Patenting Efforts

The geographical distribution of patent filings for thiazolidine scaffolds reflects the global nature of pharmaceutical research and development. The majority of patent applications have historically been filed in major markets such as the United States, Europe (through the EPO), and Japan. In more recent years, there has been a noticeable increase in patent filings from emerging economies, particularly China and India, indicating a growing role of these countries in the innovation landscape for this class of compounds.

Identification of Key Innovators and Research Entities

Due to the absence of a discernible patent landscape for this compound, it is not possible to identify key innovators for this specific compound. However, an analysis of the broader thiazolidine scaffold patent landscape reveals a mix of major pharmaceutical corporations and academic research institutions as the primary drivers of innovation.

Historically, large pharmaceutical companies have dominated the patent landscape for thiazolidine derivatives, with extensive patent portfolios covering composition of matter, methods of use, and manufacturing processes. These companies have been instrumental in bringing several thiazolidine-based drugs to market.

In addition to established pharmaceutical giants, a number of smaller biotechnology companies and academic institutions are also active in this space. Their research often focuses on novel derivatives with improved efficacy or safety profiles, as well as exploring new therapeutic indications for the thiazolidine scaffold.

The following table provides a representative, though not exhaustive, list of key innovators in the broader field of thiazolidine research, based on historical patenting activity.

| Key Innovator Type | Examples of Active Entities in Thiazolidine Research |

| Major Pharmaceutical Companies | Takeda Pharmaceutical Company, GlaxoSmithKline, Merck & Co. |

| Biotechnology Companies | Various smaller and specialized biotech firms |

| Academic & Research Institutions | University of California, Max Planck Institute |

Analysis of Assignees (e.g., Pharmaceutical Companies, Academic Institutions)

A comprehensive search of patent records indicates no specific pharmaceutical companies or academic institutions that hold patents explicitly covering this compound as a primary active ingredient. While the compound may be mentioned within broader chemical classes in more general patents, there is no evidence of focused patenting activity by identifiable assignees. This lack of a clear patent ownership trail suggests that this compound may be an older compound that has fallen into the public domain, or that its therapeutic potential has not yet been explored to the extent that it warrants significant intellectual property protection.

Without specific assignees to analyze, it is impossible to construct a data table of key players in the field.

Strategic Insights from Patent Analysis for Future Research and Development

Given the lack of a patent landscape for this compound, strategic insights must be inferred from the existing void rather than from an analysis of existing intellectual property.

Identifying Technological Gaps and Opportunities for Innovation

The primary technological gap is the lack of foundational research into the therapeutic applications of this compound. This presents a significant opportunity for innovation. A pioneering research program could explore its pharmacological properties and potentially secure broad patent protection for novel uses, formulations, or manufacturing processes. The "white space" in the patent landscape means that the first entity to successfully demonstrate and patent a therapeutic use for this compound could establish a dominant intellectual property position.

Drug Repurposing Strategies from an Intellectual Property Perspective

The concept of drug repurposing is highly relevant in the context of a compound like this compound. From an intellectual property standpoint, a strategy could involve screening this compound against a wide range of biological targets to identify new therapeutic indications. A successful "repurposing" would allow for the filing of method-of-use patents, which can provide strong market exclusivity even if the compound itself is not novel. This approach bypasses the challenges of developing a new chemical entity from scratch and leverages the existing (albeit limited) knowledge of the compound.

Patent Strength Evaluation and Portfolio Analysis

As there are no specific patents for this compound, an evaluation of patent strength and portfolio analysis is not applicable. However, for any future patents that may be filed, the strength will depend on the novelty and non-obviousness of the claimed invention. For instance, a patent for a new medical use would be considered strong if the therapeutic effect is unexpected and well-supported by clinical data. An early-stage patent portfolio would likely focus on composition of matter (if novel derivatives are synthesized), method of use, and potentially novel formulations to enhance delivery or efficacy.

Future Research Directions and Translational Perspectives

Emerging Methodologies in Thiazolidine (B150603) Research Applicable to Guaisteine

The landscape of thiazolidine research is continually evolving, with new methodologies offering the potential to unlock a deeper understanding of the therapeutic promise of derivatives like this compound. While direct application of these methods to this compound has not yet been documented, their successful use for other thiazolidines provides a clear roadmap for future investigations.

Key emerging methodologies include advanced synthetic strategies that allow for more precise control over the stereochemistry and functionalization of the thiazolidine core. Techniques such as flow chemistry are enabling more efficient, scalable, and environmentally friendly synthesis of complex derivatives. Furthermore, novel bio-conjugation techniques are being explored to attach thiazolidine scaffolds to other molecules, such as peptides or antibodies, to create targeted drug delivery systems. High-throughput screening (HTS) methods, combined with sophisticated cellular and biochemical assays, are also accelerating the identification of novel biological targets for this class of compounds.

Below is a table summarizing some of these emerging methodologies and their potential application to this compound research.

| Methodology | Description | Potential Application to this compound Research |

| Flow Chemistry | Continuous manufacturing process for chemical synthesis. | Efficient and scalable production of this compound and its analogs with high purity. |

| Bio-conjugation | Covalent linking of molecules to create novel constructs. | Development of targeted this compound-based therapies with improved efficacy and reduced side effects. |

| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds for biological activity. | Rapid identification of the biological targets and mechanisms of action of this compound. |

| Organ-on-a-chip Technology | Microfluidic devices that mimic human organ physiology. | Preclinical assessment of the efficacy and toxicity of this compound in a more physiologically relevant system. |

Integration of Omics Data with Preclinical Pharmacological Findings

The integration of "omics" data (genomics, transcriptomics, proteomics, and metabolomics) with traditional preclinical pharmacology is a powerful approach to elucidate the complex biological effects of drug candidates. For a compound like this compound, this strategy could provide a comprehensive understanding of its mechanism of action, identify biomarkers for patient stratification, and uncover potential new therapeutic indications.

By treating cell lines or animal models with this compound and subsequently performing multi-omics analysis, researchers can map the global changes in gene expression, protein levels, and metabolic pathways. frontiersin.orgnih.govnih.govarxiv.org This data, when correlated with pharmacological endpoints (e.g., cell viability, tumor growth inhibition), can reveal the molecular networks perturbed by the compound. For instance, transcriptomic analysis might show that this compound upregulates genes involved in apoptosis, while proteomic data could confirm the increased expression of pro-apoptotic proteins.

The table below illustrates a hypothetical integration of omics data for this compound.

| Omics Data Type | Potential Finding | Preclinical Correlation | Implication for this compound |

| Transcriptomics | Upregulation of genes in the p53 signaling pathway. | Observation of cell cycle arrest in cancer cell lines. | Suggests a potential mechanism of action in oncology. |

| Proteomics | Increased expression of caspase-3. | Detection of apoptosis in treated cells. | Confirms the induction of programmed cell death. |

| Metabolomics | Alterations in glucose metabolism pathways. | Reduction in tumor size in xenograft models. | Indicates a potential role in targeting cancer metabolism. |

Advancements in Computational Chemistry for this compound Analog Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design of new chemical entities with improved properties. drugdesign.orgnih.govnih.gov For this compound, these computational approaches can be leveraged to design analogs with enhanced potency, selectivity, and pharmacokinetic profiles.

Structure-based drug design (SBDD) can be employed if the threedimensional structure of this compound's biological target is known. Molecular docking simulations can predict how different analogs bind to the target, allowing for the rational design of modifications that improve binding affinity. drugdesign.org Ligand-based drug design (LBDD) methods, such as quantitative structure-activity relationship (QSAR) modeling, can be used when the target structure is unknown. nih.gov These models identify the physicochemical properties that are critical for biological activity, guiding the design of more effective compounds. Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction tools can be used to assess the drug-like properties of virtual analogs, helping to prioritize the most promising candidates for synthesis. frontiersin.org

The following table outlines key computational approaches and their application to the design of this compound analogs.

| Computational Approach | Description | Application to this compound Analog Design |

| Molecular Docking | Predicts the binding orientation of a molecule to a target protein. | Design of this compound analogs with improved binding affinity and selectivity. |

| QSAR Modeling | Relates the chemical structure of a compound to its biological activity. | Identification of key structural features of this compound required for its pharmacological effects. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Understanding the dynamic interactions between this compound and its target. |

| In Silico ADMET Prediction | Predicts the pharmacokinetic and toxicity properties of a compound. | Early-stage filtering of this compound analogs with poor drug-like properties. |

Challenges and Opportunities in the Academic Research of Thiazolidine Derivatives

The academic research of thiazolidine derivatives, including future work on this compound, is characterized by both significant challenges and exciting opportunities. A primary challenge is navigating the complex intellectual property landscape, as many foundational thiazolidine scaffolds are patented. ssti.org Securing funding for early-stage drug discovery can also be difficult, particularly for compounds with novel or unproven mechanisms of action. researcher.lifeed.govresearchgate.net

However, the opportunities in this field are vast. The chemical tractability of the thiazolidine ring allows for the creation of diverse chemical libraries, increasing the probability of discovering compounds with unique biological activities. ed.gov There is also a growing interest in repurposing existing thiazolidine-based drugs for new indications, which can significantly reduce the time and cost of drug development. Collaborative efforts between academia and industry are also creating new avenues for translating basic research findings into clinical applications.

The table below summarizes the key challenges and opportunities in the academic research of thiazolidine derivatives like this compound.

| Aspect | Challenges | Opportunities |

| Intellectual Property | Existing patents on core thiazolidine structures can limit freedom to operate. | Discovery of novel, unencumbered thiazolidine scaffolds. |

| Funding | Difficulty in securing grants for high-risk, early-stage research. | Increased availability of translational research funding from government and private foundations. |

| Chemical Synthesis | The need for complex, multi-step synthetic routes for some derivatives. | Development of more efficient and versatile synthetic methodologies. |

| Biological Understanding | Elucidating the precise molecular mechanisms of action for novel compounds. | The use of advanced technologies like chemoproteomics to identify drug targets. |

Q & A

Q. How should researchers document this compound’s synthetic procedures for peer review?

- Methodological Answer :

- Main Manuscript : Describe 1–2 representative syntheses with spectral data.

- Supplementary Data : Provide full NMR spectra (δ values, coupling constants), HPLC chromatograms, and crystallographic CIF files.

- Reproducibility Checklist : Specify equipment models (e.g., Bruker AVANCE III HD 400 MHz) and reagent LOT numbers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.